molecular formula C14H20ClFN2 B1443962 1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine CAS No. 1461708-01-9

1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine

Cat. No. B1443962
M. Wt: 270.77 g/mol
InChI Key: OXUQCZJNJPLSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C14H20ClFN2. It has a molecular weight of 270.77 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a tert-butyl group, a chloro-fluoro-phenyl group, and an amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine” include a molecular weight of 270.77 and a molecular formula of C14H20ClFN2 . Other specific properties like boiling point and storage conditions are not provided in the available data .

properties

IUPAC Name

1-tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClFN2/c1-14(2,3)18-7-6-12(17)13(18)9-4-5-10(15)11(16)8-9/h4-5,8,12-13H,6-7,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUQCZJNJPLSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(C1C2=CC(=C(C=C2)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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